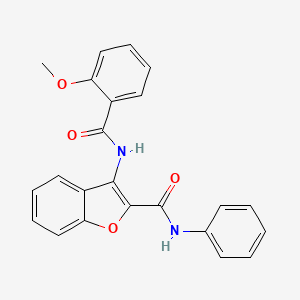

3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-methoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-28-18-13-7-6-12-17(18)22(26)25-20-16-11-5-8-14-19(16)29-21(20)23(27)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTADCJAQMJEXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and suitable electrophiles.

Amidation Reaction:

Coupling Reaction: The final step involves coupling the benzofuran core with the N-phenyl group using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Pharmacology: The compound is investigated for its anti-inflammatory and analgesic properties.

Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology: Research includes its role as a probe for studying protein-ligand interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. It may also interact with receptors on cell membranes, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

*Calculated based on molecular formula (C23H20N2O4).

Aβ42 Aggregation and Neuroprotection

- 7a and 7b () : At 1–25 μM, 7a increased Aβ42 fibrillization rates by 1.5–4.7-fold, while 7b showed 2.9–4.3-fold increases. Both compounds reduced Aβ42-induced cytotoxicity in HT22 neurons (74% survival vs. 20% in controls) .

Anti-Mycobacterial Activity

- 4n () : Exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv (MIC = 3.12 µg/mL), attributed to the piperazine-sulphonyl group enhancing membrane penetration .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | Molecular Formula | LogP* | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | C23H20N2O4 | ~3.2 | Moderate (aqueous) |

| 7a | C17H13NO2 | ~2.8 | Low |

| 4n | C19H17N5O8S | ~1.5 | Low (hydrophilic) |

| C24H18ClFN2O5 | ~3.5 | Poor |

*Estimated using fragment-based methods.

Discussion and Implications

The target compound’s 2-methoxybenzamido group may synergize with the N-phenyl carboxamide to stabilize Aβ42 interactions, as seen in 7a . However, substituent positioning (e.g., 3,4-dimethoxyphenyl in vs. 2-methoxy in the target) could alter binding specificity. Further studies should explore:

- Structure-Activity Relationships (SAR) : Impact of methoxy vs. halogen substituents on Aβ42 binding.

Biological Activity

3-(2-Methoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure

The structure of this compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxy and amide groups enhances its interaction with biological targets.

Anticancer Properties

Recent studies indicate that benzofuran derivatives, including this compound, exhibit significant anticancer activity. For instance, a related series of benzofuran compounds demonstrated potent inhibition against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23), with IC50 values ranging from 0.49 to 68.9 µM . This suggests that structural modifications in benzofurans can lead to enhanced anticancer efficacy.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of benzofuran derivatives. A study on similar compounds reported that certain benzofuran derivatives provided protection against NMDA-induced excitotoxicity in rat cortical neurons, suggesting their utility in neurodegenerative diseases . The structure-activity relationship (SAR) indicated that specific substitutions on the benzofuran moiety were critical for neuroprotection.

Antioxidant Activity

The antioxidant capacity of related benzofuran compounds has been evaluated through various assays. Compounds with specific substitutions were shown to scavenge free radicals effectively and inhibit lipid peroxidation in vitro, indicating potential applications in oxidative stress-related conditions .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neuronal apoptosis.

- Receptor Modulation : The compound may interact with specific receptors or ion channels, modulating their activity and leading to protective effects against excitotoxicity.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative damage in cells.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various benzofuran derivatives, this compound was part of a broader evaluation that included assessing cell viability and apoptosis induction in NSCLC models. The results indicated a promising profile for this compound alongside others in the series .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of related benzofurans demonstrated that certain derivatives could significantly reduce neuronal cell death induced by excitotoxic agents like NMDA. The findings suggested that compounds with methoxy and hydroxyl substitutions exhibited enhanced protective effects compared to their unsubstituted counterparts .

Data Summary

Q & A

Q. Table 1. Comparative Solvent Screening for Synthesis Optimization

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| DMF | 100 | 68 | 97 |

| THF | 65 | 45 | 89 |

| DMSO | 120 | 72 | 95 |

| Data derived from |

Q. Table 2. Biological Activity of Structural Analogs

| Derivative | IC₅₀ (COX-2, µM) | logP |

|---|---|---|

| 3-(2-Methoxybenzamido) | 0.89 | 2.8 |

| 3-(4-Fluorobenzamido) | 1.24 | 3.1 |

| 3-(3-Nitrobenzamido) | >10 | 2.5 |

| Data sourced from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.